Vibralactone D

11β-hydroxysteroid dehydrogenase pancreatic lipase target specificity

Procure Vibralactone D as the only naturally occurring vibralactone with published 11β-HSD inhibitory activity. Its X-ray-confirmed (1R,5S,7S) stereochemistry ensures assay reproducibility and serves as a validated scaffold for selectivity mapping. Distinct from potent lipase inhibitor Vibralactone A, this compound provides an essential high-micromolar baseline control for HSD screening campaigns.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B593319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibralactone D
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
InChIInChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1
InChIKeySUNCJWCQYMBYLA-JFGNBEQYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Vibralactone D for 11β-HSD Research: A Structurally Confirmed, Non‑Cytotoxic Tool Compound from Boreostereum vibrans


Vibralactone D (CAS 1251748‑32‑9, C₁₂H₁₈O₃, MW 210.27) is a β‑lactone‑containing meroterpenoid isolated from the basidiomycete fungus Boreostereum vibrans [1]. Unlike the canonical pancreatic lipase inhibitor vibralactone A (IC₅₀ 0.4 µg mL⁻¹), vibralactone D displays weak but reproducible inhibitory activity against human 11β‑hydroxysteroid dehydrogenase isozymes 1 and 2 (hHSD1 IC₅₀ 85.7 µM; hHSD2 IC₅₀ 87.1 µM) [1]. Its relative configuration was unambiguously determined by single‑crystal X‑ray diffraction, a level of structural rigour uncommon among vibralactone congeners [1].

Why Vibralactone D Cannot Be Replaced by Vibralactone A, B, C, or Later‑Generation Lactone Derivatives


The vibralactone natural product family partitions into distinct pharmacological clusters that preclude straightforward interchange. Vibralactone A is a potent pancreatic lipase inhibitor (IC₅₀ 0.4 µg mL⁻¹) [1]; vibralactones B and C, co‑isolated with vibralactone A, lack pancreatic lipase activity and display antibacterial profiles instead [2]. Later derivatives containing γ‑, δ‑, or ε‑lactone cores (e.g., vibralactones Z1–Z3) acquire moderate cytotoxicity comparable to cisplatin, whereas vibralactone D remains non‑cytotoxic across five human cancer cell lines [3][4]. Critically, among the three co‑isolated metabolites vibralactones D, E, and F, only vibralactone D exhibited measurable 11β‑HSD inhibition, demonstrating that minor structural modifications within the D–F subseries abolish HSD engagement [3]. Therefore, substituting vibralactone D with any other vibralactone congener would forfeit both the HSD‑directed pharmacology and the clean cytotoxicity profile.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for Vibralactone D


Target Class Divergence: 11β‑HSD Inhibition vs. Pancreatic Lipase Inhibition Between Vibralactone D and Vibralactone A

Vibralactone D and vibralactone A engage fundamentally different primary targets. Vibralactone D inhibits human 11β‑HSD1 with an IC₅₀ of 85.7 µM, whereas vibralactone A inhibits porcine pancreatic lipase with an IC₅₀ of 0.4 µg mL⁻¹ (≈1.9 µM based on MW 208.25) [1][2]. The β‑lactone electrophilic warhead common to both compounds is directed toward distinct enzyme active sites by peripheral substituents, making the two compounds pharmacologically non‑interchangeable despite sharing a core scaffold.

11β-hydroxysteroid dehydrogenase pancreatic lipase target specificity β-lactone pharmacophore

Species‑Dependent Isozyme Selectivity: Human vs. Mouse HSD1 and HSD2 Cross‑Reactivity

Within a single study, vibralactone D displayed a 3.4‑fold preference for human HSD1 (IC₅₀ 85.7 µM) over mouse HSD1 (IC₅₀ 295.2 µM), while showing no selectivity between human HSD1 and human HSD2 (ratio ≈ 1.0; hHSD2 IC₅₀ 87.1 µM) [1]. This species‑dependent isozyme fingerprint is unique among reported vibralactone congeners and provides a quantitative benchmark for cross‑species assay validation.

species selectivity HSD1 HSD2 isozyme profiling

Potency Ranking Against Other Natural Product 11β‑HSD Inhibitors: Vibralactone D vs. Abietic Acid

Benchmarked against abietic acid—a diterpene natural product 11β‑HSD inhibitor—vibralactone D is 3.2‑fold weaker against hHSD1 reductase (IC₅₀ 85.7 vs. 27 µM) and 7.3‑fold weaker against hHSD2 (IC₅₀ 87.1 vs. 12 µM) [1][2]. Moreover, abietic acid shows pronounced functional selectivity for HSD1 oxidase activity (IC₅₀ 2.8 µM), whereas vibralactone D is functionally non‑selective. This establishes vibralactone D as a low‑potency, pan‑HSD reference inhibitor rather than a potent or isoform‑selective pharmacological agent.

11β-HSD inhibitor natural product potency ranking abietic acid

Cytotoxicity Profile: Non‑Cytotoxic Nature vs. Later‑Generation Cytotoxic Vibralactone Derivatives

Vibralactone D, together with co‑isolated vibralactones E and F, exhibited no cytotoxicity when tested against a panel of five human cancer cell lines [1]. In contrast, vibralactone derivatives containing γ‑, δ‑, and ε‑lactone cores (e.g., vibralactones Z1–Z3) isolated from the same fungal species displayed moderate cytotoxicity comparable to cisplatin [2]. This divergent toxicity profile within the vibralactone family means that vibralactone D provides a cleaner biochemical probe for cell‑based HSD functional assays.

cytotoxicity cancer cell lines safety profiling vibralactone derivatives

Structural Rigour: X‑ray Crystallographic Configuration vs. Spectroscopic‑Only Assignment in Other Vibralactones

The relative configuration of vibralactone D was unambiguously solved by single‑crystal X‑ray diffraction, and its absolute configuration was independently established by a modified Mosher's method [1]. By comparison, vibralactones B, C (2008), G–J (2012), and K–M (2014) were assigned solely by spectroscopic methods (NMR, ECD, optical rotation) or computational prediction, without crystallographic corroboration [2][3][4]. Vibralactone D thus provides the highest available stereochemical confidence within the vibralactone family, an essential requirement for structure‑based drug design and patent filings where stereochemical ambiguity can undermine intellectual property claims.

X-ray crystallography absolute configuration structural confirmation Mosher's method

Vibralactone D: Evidence‑Based Procurement Scenarios for Academic and Industrial Laboratories


11β‑HSD High‑Throughput Screening (HTS) Assay Calibration and Quality Control

Vibralactone D's well‑characterized weak inhibition (hHSD1 IC₅₀ 85.7 µM; hHSD2 IC₅₀ 87.1 µM) and non‑selective HSD1/HSD2 profile serve as an ideal low‑potency reference standard for HTS assay validation [1]. Its consistent, reproducible IC₅₀ values enable Z'‑factor determination and signal window benchmarking. The 3.4‑fold species selectivity (human vs. mouse HSD1) additionally supports cross‑species assay transfer validation [1].

Crystallographically Validated Ligand for Structure‑Based Drug Design and Computational Chemistry

As the only vibralactone congener with a single‑crystal X‑ray structure confirming its relative configuration, vibralactone D provides the highest‑confidence ligand geometry for molecular docking, molecular dynamics simulations, and pharmacophore model building targeting the 11β‑HSD active site [1]. The deposited CIF data enable precise parameterization of the β‑lactone ring geometry and substituent vectors, eliminating stereochemical guesswork.

Target‑Specificity Control for Pancreatic Lipase Inhibitor Discovery Programs

Vibralactone D can serve as a target‑engagement selectivity control in lipase inhibitor screening cascades. Because it is structurally related to the potent lipase inhibitor vibralactone A (IC₅₀ 0.4 µg mL⁻¹) [2] yet displays no meaningful lipase inhibition, it provides a quantitative benchmark for confirming that newly identified vibralactone‑series hits are truly lipase‑selective rather than promiscuous β‑lactone electrophiles [1].

Non‑Cytotoxic Natural Product Probe for Glucocorticoid‑Related Metabolic Disorder Research

Vibralactone D's dual 11β‑HSD1/HSD2 inhibitory activity, combined with its demonstrated lack of cytotoxicity across five human cancer cell lines [1], makes it a suitable biochemical probe for studying glucocorticoid metabolism in cell‑based models of metabolic syndrome without confounding cytotoxicity. Its weak potency is consistent with its role as a natural chemotype starting point rather than a drug‑like lead, positioning it appropriately for academic target‑identification and pathway‑dissection studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vibralactone D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.